D-Gluconic acid, delta-lactone

Food Science Protein Gelation Texture Analysis

Glucono-delta-lactone (GDL, E575) is a high-purity, slow-release acidulant that progressively hydrolyzes to gluconic acid, enabling uniform protein networks in tofu, precise CO₂ release in refrigerated doughs, and rapid pH reduction in fermented sausages without overpowering sourness. Unlike citric or lactic acid, it prevents syneresis, ensures consistent gel strength, and preserves delicate flavors. Ideal for premium food manufacturing where process control and product quality are critical.

Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
CAS No. 7506-65-2
Cat. No. B7769927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Gluconic acid, delta-lactone
CAS7506-65-2
Molecular FormulaC6H10O6
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(=O)O1)O)O)O)O
InChIInChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2
InChIKeyPHOQVHQSTUBQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucono Delta-Lactone (GDL, CAS 90-80-2) Technical Profile for Food and Industrial Applications


Glucono delta-lactone (GDL, E575, CAS 90-80-2) is the neutral cyclic 1,5-intramolecular ester of D-gluconic acid [1]. It is commercially produced via microbial fermentation of glucose, yielding a white, odorless, crystalline powder freely soluble in water [2]. Upon dissolution in aqueous systems, GDL undergoes gradual hydrolysis to gluconic acid, enabling its primary function as a slow-release acidifier with a controlled, continuous pH decrease to equilibrium [3]. This hydrolysis rate is accelerated by increasing temperature and pH [4].

Why Direct Substitution of Glucono Delta-Lactone with Common Acidulants Fails in Formulation


Generic substitution of GDL with common acidulants like citric acid or lactic acid is often unsuccessful due to fundamental differences in acidification kinetics, gelation mechanisms, and organoleptic impact. While these alternatives provide immediate pH reduction, they lack the progressive, time-delayed hydrolysis of GDL, which is essential for uniform protein gelation and controlled leavening [1]. Furthermore, GDL yields a final acidity with only approximately one-third the sourness of citric acid, enabling pH adjustment without an overwhelming tart flavor [2]. Substitution can therefore lead to product failure through heterogeneous gel structures, syneresis, or unacceptable off-flavors.

Quantitative Differentiation of Glucono Delta-Lactone: Head-to-Head Performance Evidence


GDL-Coagulated Tofu Exhibits Superior Gel Strength and Water Holding Capacity Compared to Citric Acid Tofu

In a direct head-to-head comparison of tofu coagulated with different acidulants, GDL produced tofu with significantly higher breaking force (180.27 g) and the lowest syneresis (35.00%) compared to citric acid tofu (152.90 g breaking force, 35.66% syneresis). The GDL-induced gel also exhibited a more uniform and dense network structure maintained by the highest intermolecular forces [1].

Food Science Protein Gelation Texture Analysis

GDL Provides Immediate pH Reduction and Enhanced Cured Pigment Development in Fermented Sausage Processing

In fermented sausage production, the addition of 0.41% GDL produced an immediate acidulation response, lowering the initial meat mixture pH from 6.0 to 5.4 [1]. This immediate acidification is a class-level advantage over traditional starter culture fermentation, which requires extended incubation. Furthermore, GDL usage promoted significantly greater (P < 0.05) conversion of total heme pigments to nitric oxide heme pigment at each processing stage compared to control sausages without GDL, indicating accelerated cured color development [2].

Meat Science Fermentation Color Development

GDL Enables Controlled, Time-Delayed Leavening Versus Immediate CO₂ Release from Fast-Acting Acids

Unlike fast-acting leavening acids such as cream of tartar (tartaric acid) or vinegar (acetic acid), GDL hydrolyzes slowly to gluconic acid, which then reacts with sodium bicarbonate to release CO₂ gradually [1]. This results in a more controlled rise suitable for doughs requiring longer bench times [2]. As a weak organic acid, GDL has a low neutralizing value (NV) of 45, meaning 100 g of GDL neutralizes 45 g of sodium bicarbonate [3], whereas fast-acting acids have higher NV values and require lower amounts for equivalent neutralization but provide less control over reaction timing.

Baking Science Leavening Agents Dough Rheology

GDL Imparts Approximately One-Third the Sourness of Citric Acid at Equivalent Acidifying Strength

During hydrolysis, the initial sweet taste of GDL becomes only slightly acidic, making the final flavor of an aqueous GDL solution much less tart than that of other acidifiers [1]. Specifically, GDL has roughly a third of the sourness of citric acid [2]. This class-level characteristic is fundamental to GDL's functionality as a pH control agent without imparting an overwhelming acidic flavor.

Sensory Science Flavor Chemistry Acidulants

FDA GRAS Affirmation Permits GDL Use Without Quantitative Limitation, Simplifying Regulatory Compliance

GDL is affirmed as Generally Recognized as Safe (GRAS) by the U.S. FDA for use as a direct human food ingredient under 21 CFR § 184.1318 [1]. In accordance with § 184.1(b)(1), the ingredient is used in food with no limitation other than current good manufacturing practice [2]. This regulatory status distinguishes GDL from some alternative acidulants or sequestrants that may have specific usage limitations or require pre-market approval for certain applications.

Food Safety Regulatory Affairs GRAS

Optimal Industrial Application Scenarios for Glucono Delta-Lactone Based on Quantitative Performance Evidence


Premium Tofu and Soy-Based Gel Manufacturing

GDL is the superior coagulant for producing silken and firm tofu with high water-holding capacity and a uniform, dense gel network. Evidence shows GDL-induced tofu achieves 17.9% higher breaking force (180.27 g) and lower syneresis (35.00%) compared to citric acid tofu (152.90 g, 35.66%) [1]. This translates to reduced water loss during storage and improved sliceability, making GDL the coagulant of choice for premium tofu products.

Accelerated Fermented Sausage Production with Enhanced Cured Color

In fermented sausage manufacturing, incorporating 0.41% GDL provides an immediate pH drop from 6.0 to 5.4, accelerating process time and enhancing microbiological safety compared to traditional starter culture methods [2]. Furthermore, GDL significantly increases (P < 0.05) the conversion of heme pigments to the desirable nitric oxide heme pigment, resulting in superior cured color development [3]. This dual functionality positions GDL as a strategic ingredient for efficient, high-quality meat processing.

Refrigerated and Frozen Dough Systems Requiring Controlled Leavening

GDL's slow and progressive hydrolysis to gluconic acid enables a delayed and controlled CO₂ release from sodium bicarbonate, which is fully activated by oven heat [4]. Unlike fast-acting leavening acids, GDL prevents premature gas evolution during mixing, bench rest, and cold storage, making it the ideal leavening acid for refrigerated pizza crusts, frozen dough products, canned doughs, and other applications where leavening must be synchronized with the baking process [5].

pH Control in Neutral-Tasting Dairy and Beverage Products

GDL provides effective pH reduction with only approximately one-third the sourness of citric acid [6]. This class-level property allows formulators to achieve target acidity for preservation, protein stabilization, or flavor enhancement without introducing an overwhelming tart taste. This makes GDL particularly valuable in dairy products, neutral-pH beverages, and delicately flavored foods where flavor neutrality is a critical quality parameter [7].

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